molecular formula C11H21N3O B13154229 1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one

1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one

Cat. No.: B13154229
M. Wt: 211.30 g/mol
InChI Key: DSSRMBZAZVABLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one is a chemical compound with a complex structure that includes both azetidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one typically involves multiple steps, including the formation of the azetidine and piperazine rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one is unique due to its specific combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C11H21N3O/c1-9(2)11(15)14-5-3-13(4-6-14)10-7-12-8-10/h9-10,12H,3-8H2,1-2H3

InChI Key

DSSRMBZAZVABLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.